molecular formula C7H3Br4F B6161859 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene CAS No. 53205-14-4

1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene

Cat. No.: B6161859
CAS No.: 53205-14-4
M. Wt: 425.7
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Description

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene ( 53205-14-4) is a polyhalogenated aromatic compound with the molecular formula C 7 H 3 Br 4 F and a molecular weight of 425.71 g/mol . This structure, featuring multiple bromine atoms and a fluorine substituent, makes it a potentially valuable intermediate in advanced organic synthesis and materials science research. Polyhalogenated benzenes are frequently employed in metal-catalyzed cross-coupling reactions, such as direct arylation, to construct complex biaryl systems found in functional materials and pharmaceuticals . The distinct electronic and steric properties conferred by the bromine and fluorine atoms may also make this compound a suitable building block for developing novel supramolecular structures, such as electron-deficient macrocycles that rely on anion-π interactions for self-assembly . This product is intended for research purposes and is not for human or veterinary use.

Properties

CAS No.

53205-14-4

Molecular Formula

C7H3Br4F

Molecular Weight

425.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1,2,3,5 Tetrabromo 4 Fluoro 6 Methylbenzene

Retrosynthetic Analysis for Complex Polyhalogenated Benzenes

Retrosynthetic analysis is the foundational step in planning the synthesis of a complex target molecule. khanacademy.orgyoutube.comyoutube.com For polysubstituted benzenes, the primary consideration is the directing effect of the substituents, which dictates the order of their introduction. libretexts.orgpressbooks.pubfiveable.me The target molecule, 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene, contains three types of substituents: a methyl group (-CH₃), a fluorine atom (-F), and four bromine atoms (-Br).

Methyl Group (-CH₃): An activating, ortho, para-director.

Fluorine Atom (-F): A deactivating, ortho, para-director.

Bromine Atoms (-Br): Deactivating, ortho, para-directors.

Given that all substituents are ortho, para-directors, achieving the specific 1,2,3,5-tetrabromo substitution pattern is non-trivial and cannot be accomplished by simple electrophilic substitution on a less-substituted precursor without careful strategic planning.

A plausible retrosynthetic disconnection would involve sequentially removing the bromine atoms, as electrophilic bromination is a common final step. The fluorine atom could be introduced either early in the synthesis or via a nucleophilic substitution on a suitably activated precursor. A logical retrosynthetic pathway might look as follows:

Final Bromination: The last bromine atom at position 5 could be installed via electrophilic bromination of 1,2,3-tribromo-4-fluoro-6-methylbenzene. The directing effects of the existing groups would need to be carefully considered to ensure regioselectivity.

Sequential Brominations: This tribromo precursor could arise from the systematic bromination of a simpler molecule like 4-fluoro-2-methylbromobenzene or even 4-fluorotoluene (B1294773).

Fluorine Introduction: An alternative strategy involves introducing the fluorine atom at a later stage. A key disconnection could be the conversion of an amino group to a fluorine via the Balz-Schiemann reaction . researchgate.netacs.orgresearchgate.net This suggests a precursor like 2,3,4,6-tetrabromo-5-methylaniline.

This analysis highlights that the order of reactions is critical. Introducing the meta-directing nitro group, which can later be converted to an amine and then to fluorine, is a powerful strategy for controlling regiochemistry that would otherwise be difficult to achieve. youtube.com

Precursor Identification and Synthesis for Multiply Substituted Aromatic Scaffolds

Based on the retrosynthetic analysis, several key precursors can be identified. A highly strategic starting material would be a substituted toluene (B28343), as the methyl group provides an initial directing influence.

One viable synthetic route could begin with 4-fluorotoluene. The synthesis would proceed through sequential halogenation steps.

Proposed Synthetic Sequence:

Initial Bromination of 4-Fluorotoluene: Bromination of 4-fluorotoluene would yield a mixture of isomers. Directing effects of the methyl (activating, ortho, para) and fluoro (deactivating, ortho, para) groups would lead primarily to 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. google.com

Separation and Further Bromination: After separation, the desired isomer would undergo further bromination. The presence of multiple deactivating halogen groups makes subsequent electrophilic substitutions progressively more difficult, often requiring harsher conditions or more potent electrophilic systems. researchgate.netresearchgate.netmanac-inc.co.jp

Nitration for Regiocontrol: A more robust strategy involves nitration to control the placement of subsequent groups. For example, starting with 2,4-dibromotoluene, nitration would be directed by the existing substituents. The nitro group can then be reduced to an amine (e.g., using Sn/HCl or H₂/Pd), which can be converted to fluorine via the Balz-Schiemann reaction or other Sandmeyer-type transformations. researchgate.net

The table below summarizes potential precursors and the key transformations required for their synthesis.

Potential PrecursorStarting MaterialKey Synthetic Transformation(s)Reference
2,3,5-Tribromo-4-fluorotoluene4-FluorotolueneSequential electrophilic bromination google.com
2,3,4,6-Tetrabromo-5-methylaniline3-Methylaniline (m-Toluidine)Exhaustive bromination followed by nitration and reduction youtube.com
4-Fluoro-2,3,5,6-tetrabromotoluenePentafluorotolueneRegioselective nucleophilic substitution followed by bromination nih.gov

Directed Halogenation Strategies: Mechanistic Insights and Regioselectivity Control

Achieving the specific substitution pattern of the target molecule requires precise control over halogenation reactions. This involves understanding the mechanisms of electrophilic and nucleophilic substitution and leveraging advanced techniques like directed metalation.

Electrophilic aromatic substitution (EAS) is the classic method for introducing bromine onto an aromatic ring. fiveable.me The reaction typically involves molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a potent electrophile ("Br⁺"). libretexts.org

The mechanism proceeds in two steps:

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation by a weak base (e.g., FeBr₄⁻) to restore aromaticity.

In highly substituted systems like the precursors to this compound, several factors complicate this reaction:

Ring Deactivation: The presence of multiple halogens withdraws electron density from the ring, making it less nucleophilic and slowing the rate of EAS. Harsher conditions, such as using oleum (B3057394) or superelectrophilic reagents like tribromoisocyanuric acid (TBCA) in strong acid, may be necessary. researchgate.netresearchgate.net

Regioselectivity: The final bromine atom must be installed at a position directed by the cumulative electronic and steric effects of the five existing substituents. Predicting the outcome can be complex, as directing effects may reinforce or oppose each other. wku.edursc.orgnih.gov Steric hindrance from adjacent bulky bromine atoms can significantly influence the position of attack. fiveable.me

While direct electrophilic fluorination is challenging, nucleophilic methods provide reliable routes to aryl fluorides.

The Balz-Schiemann Reaction: This is a cornerstone of aryl fluoride (B91410) synthesis. It involves the diazotization of an arylamine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and forming the aryl fluoride. scienceinfo.comscientificupdate.com This method is particularly valuable for introducing fluorine into sterically hindered positions. researchgate.netresearchgate.net

Ar-NH₂ → [Ar-N₂]⁺BF₄⁻ → Ar-F + N₂ + BF₃

Nucleophilic Aromatic Substitution (SₙAr): This pathway is effective for aromatic rings that are activated towards nucleophilic attack, typically by the presence of strong electron-withdrawing groups (like -NO₂). nih.govchemistrysteps.com In a Halogen Exchange (Halex) reaction, a chloro or bromo substituent can be displaced by a fluoride ion from a source like KF or CsF, often at high temperatures in a polar aprotic solvent. harvard.edunih.gov The reactivity order for the leaving group in SₙAr is typically F > Cl > Br > I, which is the reverse of Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. chemistrysteps.com

Transition Metal-Catalyzed Fluorination: Modern methods using palladium or copper catalysts allow for the nucleophilic fluorination of aryl halides or triflates under milder conditions, expanding the scope of substrates that can be used. harvard.edu

Fluorination MethodPrecursorKey ReagentsAdvantagesLimitations
Balz-Schiemann ReactionArylamineNaNO₂, HBF₄, HeatReliable, good for sterically hindered systemsRequires amine precursor, diazonium salts can be unstable
Halex Reaction (SₙAr)Aryl Chloride/BromideKF, CsFUses simple fluoride sourcesRequires electron-deficient ring and often harsh conditions
Pd-Catalyzed FluorinationAryl Bromide/TriflatePd catalyst, Ligand, F⁻ source (e.g., AgF)Milder conditions, broader scopeCatalyst cost and sensitivity

Directed ortho Metalation (DoM) offers a powerful strategy for regioselective functionalization that is complementary to classical EAS. researchgate.netorganic-chemistry.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (e.g., n-butyllithium). baranlab.org This coordination directs the strong base to deprotonate the C-H bond at the ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as Br₂, to install a bromine atom with perfect regioselectivity.

For a polyhalogenated substrate, a pre-existing group like an amide (-CONR₂) or a protected alcohol (-OMe) could be used as a DMG. The strategy would be:

Synthesize a precursor containing a DMG.

Perform the DoM reaction to lithiate the specific ortho position.

Quench with an electrophilic bromine source (e.g., CBr₄, 1,2-dibromoethane).

If necessary, remove or modify the DMG in a subsequent step.

This approach allows for the introduction of halogens into positions that are sterically hindered or electronically disfavored for standard electrophilic substitution. unblog.fr

Cross-Coupling Reactions for Aromatic Functionalization of Halogenated Substrates

The bromine atoms on the this compound ring are not merely substituents; they are versatile synthetic handles for further functionalization via transition metal-catalyzed cross-coupling reactions. nih.govacs.org Reactions like the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the C-Br bonds.

A significant challenge in the cross-coupling of polyhalogenated aromatics is achieving site-selectivity. nih.govacs.org The different electronic and steric environments of the four bromine atoms in the target molecule mean they will have different reactivities towards oxidative addition to a metal catalyst (e.g., Pd(0)). Generally, the C-Br bond that is less sterically hindered and/or more electronically activated will react first. nih.govacs.org By carefully controlling reaction conditions (catalyst, ligand, temperature), it may be possible to selectively functionalize one bromine atom over the others, allowing for the stepwise construction of even more complex molecular architectures.

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraOrganoboron Reagent (R-B(OR)₂)C-C (Aryl-Aryl, Aryl-Alkyl)Palladium
StilleOrganotin Reagent (R-SnR'₃)C-C (Aryl-Aryl, Aryl-Vinyl)Palladium
HeckAlkeneC-C (Aryl-Vinyl)Palladium
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Palladium/Copper
Buchwald-HartwigAmine or AlcoholC-N or C-OPalladium

Palladium-Catalyzed Coupling Reactions in Polyhalogenated Benzene (B151609) Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. For the construction of polyhalogenated benzene derivatives, these methods offer a high degree of control and functional group tolerance. The synthesis of complex aromatic polymers, for instance, has been achieved through palladium-catalyzed reactions involving aromatic units with multiple bromo substituents. researchgate.net This highlights the feasibility of using such methods for molecules dense with halogen atoms.

The strategic application of these reactions could involve the sequential coupling of various groups to a pre-halogenated benzene core. Given the steric hindrance in a molecule like this compound, the choice of catalyst, specifically the ligand, is critical. Advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate reactions even with sterically demanding substrates. nih.govrsc.org

Suzuki, Stille, and Negishi Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation

Among the suite of palladium-catalyzed reactions, the Suzuki, Stille, and Negishi couplings are particularly powerful for creating aryl-aryl and aryl-alkyl bonds, which would be essential for introducing the methyl group or potentially building the aromatic ring from smaller fragments.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents. In the context of polyhalogenated compounds, the Suzuki coupling has been successfully used to synthesize sterically hindered polychlorinated biphenyls with good to excellent yields (65-98%). nih.govresearchgate.netnih.gov A potential strategy for the target molecule could involve coupling an appropriate arylboronic acid with a pentahalogenated toluene derivative. Specialized ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) or AntPhos are effective for such sterically demanding couplings. nih.govrsc.org

Stille Coupling: The Stille reaction utilizes an organotin reagent coupled with an organic halide. wikipedia.org A key advantage is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. wikipedia.orgorganic-chemistry.orgwiley-vch.de This method has been applied to the synthesis of complex natural products and functional polymers. wiley-vch.deresearchgate.net For a highly substituted target, the Stille coupling could be employed to introduce the methyl group via an organotin reagent reacting with a polyhalogenated fluorobenzene (B45895) precursor.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. organic-chemistry.org It is noted for its high reactivity and selectivity, often proceeding under mild conditions. researchgate.net The Negishi coupling is versatile, enabling the formation of C-C bonds between sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbons. nih.gov This would allow for the direct coupling of an alkylzinc reagent (to install the methyl group) with a suitable polybromo-fluorobenzene halide precursor.

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Polyhalogenated Arene Synthesis
ReactionOrganometallic ReagentTypical SubstrateKey AdvantagesPotential Challenges
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Aryl/Vinyl HalidesMild conditions, low toxicity of reagents, commercially available reagents. researchgate.netBase-sensitive functional groups can be problematic.
StilleOrganotin (e.g., R-SnBu₃)Aryl/Vinyl Halides/TriflatesExcellent functional group tolerance, stable reagents. wikipedia.orgorganic-chemistry.orgToxicity of tin reagents and byproducts. wikipedia.org
NegishiOrganozinc (e.g., R-ZnX)Aryl/Vinyl HalidesHigh reactivity, excellent selectivity, mild conditions. organic-chemistry.orgresearchgate.netReagents are moisture and air-sensitive.

Alternative Synthetic Routes to this compound

Beyond palladium-catalyzed couplings, other advanced methodologies can be envisioned for the assembly of such a complex aromatic structure.

Aryne Chemistry and its Application in Highly Substituted Systems

Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents. wikipedia.org Their in-situ generation, followed by trapping with various reagents, allows for the rapid construction of highly substituted benzene derivatives. wikipedia.orgcbijournal.com The generation of arynes can be achieved under mild conditions from precursors like 2-(trimethylsilyl)aryl triflates upon treatment with a fluoride source. cbijournal.com

For a target like this compound, an aryne-based strategy could involve generating a tetrabrominated aryne intermediate, which could then be trapped. Research has shown that even polyhalogenated benzenes, such as 1,2,4,5-tetrabromobenzene (B48376) and hexabromobenzene, can serve as aryne precursors. miami.edu The substituents on the aryne can direct the regioselectivity of nucleophilic attack or cycloaddition, which is a critical consideration for installing the final functionalities. caltech.edu This method provides a powerful pathway to functionalized arenes that can circumvent the difficulties of traditional late-stage elaborations. caltech.edu

Functional Group Interconversions on Existing Halogenated Aromatics

A retrosynthetic approach might start with a more accessible, commercially available halogenated aromatic compound, followed by a series of functional group interconversions (FGIs). FGI is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. slideshare.net

A plausible sequence could begin with a polybrominated toluene or fluorotoluene. Key FGI steps could include:

Directed ortho-metalation followed by halogenation: A directing group could be used to introduce bromine atoms at specific positions.

Sandmeyer Reaction: An amino group can be converted into a bromine or fluorine atom via a diazonium salt intermediate. This is a classic and reliable method for introducing halogens onto an aromatic ring.

Halogen Exchange (Halex) Reactions: In some cases, it might be possible to exchange one halogen for another, although this can be challenging on a polyhalogenated ring.

These transformations, often used in sequence, allow for the precise placement of substituents around the aromatic core. compoundchem.com

Process Intensification and Green Chemistry Approaches in Halogenation Reactions

Modern synthetic chemistry increasingly emphasizes the development of safer, more efficient, and environmentally benign processes. mit.edu The synthesis of polyhalogenated compounds, which often involves hazardous reagents and exothermic reactions, stands to benefit significantly from these approaches.

Application of Microreactors and Flow Chemistry for Efficient Halogenation

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. nih.goveuropa.eu These benefits are particularly relevant for halogenation reactions.

Key advantages include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with highly exothermic or explosive reactions. europa.eu

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. The high surface-area-to-volume ratio enables rapid heat exchange, preventing the formation of hot spots that can lead to side products.

This technology has been successfully applied to various halogenation processes, allowing for the safe use of highly reactive reagents. beilstein-journals.org A flow-based approach could be used for the regioselective introduction of bromine atoms onto a fluoro-methylbenzene scaffold, providing a safer and more scalable route to the target compound or its key intermediates. organic-chemistry.orgorganic-chemistry.org

Table 2: Advantages of Flow Chemistry in Halogenation
ParameterBatch ReactorFlow/Microreactor
SafetyLarge quantities of hazardous materials; risk of thermal runaway.Small reactor volume contains minimal material; inherently safer. europa.eu
Heat TransferSlow and inefficient; potential for hot spots.Excellent heat transfer due to high surface-to-volume ratio. nih.gov
MixingCan be inefficient, leading to concentration gradients.Rapid and efficient mixing, improving reaction homogeneity. nih.gov
ScalabilityOften requires complete re-optimization ("scaling up").Linear scalability by running the system for longer ("scaling out"). nih.gov
SelectivityLower selectivity due to poor temperature control and mixing.Higher selectivity due to precise control of parameters. researchgate.net

Sustainable Halogenation Reagents and Catalytic Systems for the Synthesis of this compound

The industrial synthesis of polyhalogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. In alignment with the principles of green chemistry, recent research has focused on the development of more sustainable halogenation reagents and catalytic systems. While specific literature detailing a sustainable synthesis route for this compound is not extensively available, strategic approaches can be inferred from methodologies developed for structurally similar fluorinated and methylated aromatics. These approaches prioritize safety, efficiency, and reduced environmental impact.

The key to developing a sustainable synthesis for this compound lies in the careful selection of brominating agents and the use of catalytic systems that enhance selectivity and reduce waste. A plausible synthetic strategy would involve the sequential, regioselective bromination of a suitable precursor, such as a fluorotoluene derivative.

Eco-Friendly Brominating Reagents

Conventional bromination often employs elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. Sustainable alternatives aim to replace or reduce the reliance on molecular bromine by using solid carriers or generating the active brominating species in situ.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for benzylic and aromatic brominations under mild conditions. cambridgescholars.com It is a crystalline solid that is safer to handle than liquid bromine. The reaction with NBS can often be initiated by light or a radical initiator for benzylic positions, or catalyzed by an acid for aromatic substitution.

In Situ Generation of Bromine: A significantly safer and more sustainable approach involves the in situ generation of bromine from less hazardous precursors. One common method is the oxidation of bromide salts (e.g., NaBr, KBr) or hydrobromic acid (HBr). Oxidants such as hydrogen peroxide (H₂O₂) are particularly attractive as they produce water as the only byproduct. google.com For instance, a patented method for the synthesis of 2-bromo-4-fluoro-6-methylphenol (B2496722) utilizes H₂O₂ in conjunction with a reduced amount of bromine, making the process more environmentally friendly. google.com

Quaternary Ammonium (B1175870) Tribromides: Reagents like phenyltrimethylammonium (B184261) tribromide (PTAT) are crystalline, stable solids that act as a safe source of bromine. They can achieve efficient bromination, sometimes even in solvent-free conditions by grinding the reagent with the substrate, which significantly reduces the use of volatile organic compounds (VOCs).

Advanced Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste. For the synthesis of a highly substituted compound like this compound, catalytic control of regioselectivity is crucial.

Lewis Acid Catalysis in Aqueous Media: The use of water as a solvent is a primary goal of green chemistry. Systems employing catalysts like aluminum bromide (AlBr₃) in combination with bromine in aqueous media have been shown to be highly effective for the regioselective bromination of aromatic compounds. researchgate.net This system can be recyclable, offering both economic and environmental benefits. researchgate.net At the end of the reaction, the catalyst can be recovered from the aqueous phase and reused in subsequent batches. researchgate.net

Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, phase-transfer catalysts (PTCs) can be employed. Quaternary ammonium halides can serve this role, facilitating the reaction between an aqueous bromide/oxidant solution and the organic substrate. google.com A patented process for the bromination of 2-fluoroaniline (B146934) to 4-bromo-2-fluoroaniline (B1266173) utilizes a quaternary ammonium bromide catalyst in an inert solvent, achieving high yield and selectivity. google.com This method can be adapted for continuous processing with catalyst recycling. google.com

Zeolite and Clay-Based Catalysts: Solid acid catalysts like zeolites and acid-activated clays (B1170129) are environmentally benign, reusable, and can enhance the regioselectivity of aromatic bromination. They provide a large surface area for the reaction and can be easily separated from the reaction mixture by filtration, simplifying product purification and minimizing waste.

The following table summarizes research findings on sustainable bromination for compounds structurally related to the precursors of this compound, illustrating the potential of these methods.

Table 1: Research Findings on Sustainable Bromination of Aromatic Precursors

Precursor SubstrateBrominating SystemCatalyst/ConditionsProductYield (%)Key Sustainable Feature
4-Fluoro-2-methylphenolBr₂ / H₂O₂Organic solvent/water, -10 to 5 °C2-Bromo-4-fluoro-6-methylphenolNot specifiedReduced usage of elemental bromine; H₂O₂ as a green oxidant. google.com
2-FluoroanilineBromineQuaternary ammonium bromide4-Bromo-2-fluoroanilineHighCatalytic process; potential for continuous operation and catalyst recycling. google.com
Anilines/PhenolsAlBr₃-Br₂WaterVarious bromoanilines/phenols>90%Use of water as a solvent; recyclable catalytic system. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1,2,3,5 Tetrabromo 4 Fluoro 6 Methylbenzene

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis in Polyhalogenated Species

High-resolution mass spectrometry (HRMS) is an indispensable tool for the elemental composition determination of novel compounds. For 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene (C₇H₃Br₄F), the most telling feature in its mass spectrum would be the distinctive isotopic pattern generated by the four bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org

The presence of four bromine atoms will result in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6, M+8). The relative intensities of these peaks can be predicted based on the binomial expansion (a+b)⁴, where 'a' and 'b' are the abundances of the two bromine isotopes. This would theoretically produce a quintet of peaks with an intensity ratio of approximately 1:4:6:4:1. stackexchange.com The exact mass of the monoisotopic molecular ion, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F), would be a primary focus of HRMS analysis for precise molecular formula confirmation.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ion Relative Abundance (%)
M⁺ ~6.25
M+2 ~25
M+4 ~37.5
M+6 ~25

Note: This is an idealized pattern. Actual spectra may show slight deviations.

Fragmentation patterns in the mass spectrum of polyhalogenated aromatic compounds are typically initiated by the loss of a halogen atom or a methyl group. libretexts.orgchemguide.co.ukwikipedia.orglibretexts.org For this compound, the initial fragmentation would likely involve the loss of a bromine atom, which is the most labile substituent, to form a [M-Br]⁺ fragment. Subsequent fragmentations could involve the loss of additional bromine atoms or the methyl group.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aromatic Systems

Multi-nuclear NMR spectroscopy is a powerful method for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial structural information.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the three protons of the methyl group. Due to the electron-withdrawing effects of the surrounding bromine and fluorine atoms, this methyl singlet would likely appear downfield from the typical chemical shift of a methyl group on a benzene (B151609) ring (around 2.3 ppm), potentially in the range of 2.5-2.8 ppm. researchgate.net The absence of any other proton signals would confirm the substitution pattern of the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum will be more complex, with seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents. rsc.orgcdnsciencepub.com The carbon attached to the fluorine atom would exhibit a large chemical shift and a significant ¹J(C-F) coupling constant. The carbons bonded to bromine atoms would also be significantly deshielded. The quaternary carbons would generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-CH₃ ~20-25
C-F ~155-165 (doublet due to C-F coupling)
C-Br ~110-125
C-H (none) -

Note: These are estimated ranges based on general substituent effects on benzene rings.

¹⁹F NMR: The ¹⁹F NMR spectrum will display a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the presence of the adjacent bromine and methyl groups. In polyhalogenated aromatic compounds, the ¹⁹F chemical shifts can vary over a wide range. researchgate.netnih.govwikipedia.orgalfa-chemistry.com The fluorine signal may exhibit long-range coupling to the methyl protons.

Two-dimensional (2D) NMR experiments would be instrumental in confirming the molecular structure.

COSY (Correlation Spectroscopy): Given the isolated nature of the methyl group protons, a ¹H-¹H COSY spectrum would not show any cross-peaks, confirming the absence of proton-proton coupling.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): An HMQC or HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be particularly informative, revealing long-range correlations (2-3 bonds) between protons and carbons. libretexts.orgrutgers.eduresearchgate.netlibretexts.org Key expected correlations would include:

The methyl protons showing correlations to the quaternary carbon to which the methyl group is attached (C-6) and the adjacent brominated carbon (C-5).

The fluorine atom could potentially show long-range correlations to adjacent carbons in a ¹⁹F-¹³C HMBC experiment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the substituted benzene ring and the methyl group. pressbooks.publibretexts.org

C-H stretching: Aromatic C-H stretching vibrations are typically weak in fully substituted rings, but the methyl group C-H stretching would appear in the 2950-2850 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1600-1400 cm⁻¹ region. The substitution pattern will influence the number and position of these bands.

C-Halogen stretching: The C-Br and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹. C-Br stretches are generally found at lower wavenumbers (around 600-500 cm⁻¹) compared to C-F stretches (around 1200-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric "ring breathing" mode, typically around 1000 cm⁻¹, would be a prominent feature.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

Gas Chromatography (GC): Due to its expected volatility, GC would be a suitable method for the analysis of this compound. Coupled with a mass spectrometer (GC-MS), it would allow for the separation of the compound from any impurities and provide its mass spectrum for identification. The retention time of the compound would depend on the column polarity and the temperature program used. shimadzu.comglsciences.comresearchgate.netshimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, could also be employed for the analysis and purification of this compound. A nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) would likely be used. Detection could be achieved using a UV detector, as the aromatic ring would absorb UV light.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile

Theoretical and Computational Chemistry Studies of 1,2,3,5 Tetrabromo 4 Fluoro 6 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly well-suited for analyzing the electronic properties of halogenated benzene (B151609) derivatives. nih.gov For 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene, DFT calculations would be employed to determine key characteristics:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For this molecule, the electron-rich benzene ring, influenced by the electron-donating methyl group and the electron-withdrawing halogens, would have its HOMO and LUMO energies significantly modulated.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the π-system of the aromatic ring would be electron-rich, but this is counteracted by the strong inductive effects of the five halogen atoms. The ESP map would visualize the net effect, highlighting the most likely sites for chemical reactions. Functionals like B3LYP and M06 are often used for such calculations on halogenated systems. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties This table presents illustrative data for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

PropertyCalculated ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating capability.
LUMO Energy-1.20 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.65 eVSuggests high kinetic stability.
Dipole Moment1.75 DebyeIndicates a polar molecule due to asymmetric substitution.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT, albeit at a greater computational expense. These methods are critical for:

Geometry Optimization: Obtaining a precise three-dimensional structure is the first step in any computational analysis. For this compound, this would involve determining the exact bond lengths, bond angles, and dihedral angles, accounting for potential steric strain caused by the bulky bromine atoms adjacent to the methyl group.

Energy Calculations: High-accuracy energy calculations are essential for comparing the stability of different isomers or conformers and for calculating reaction energies with high confidence. For instance, the rotational barrier of the methyl group could be accurately determined using these methods.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, particularly in a condensed phase (liquid or solid), would provide insight into:

Conformational Dynamics: The primary conformational freedom in this molecule is the rotation of the methyl group. MD simulations can explore the rotational energy landscape and determine the preferred orientations and the rate of rotation at different temperatures.

Intermolecular Interactions: In a crystal or solution, molecules interact through non-covalent forces. MD simulations can model these interactions, which for this compound would include π-π stacking of the benzene rings, dipole-dipole interactions, and halogen bonding. Halogen bonding, where a halogen atom acts as an electrophilic center, is a significant interaction in polyhalogenated compounds and would play a key role in its crystal packing. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. modgraph.co.uk For this compound, calculations would need to accurately model the complex electronic effects of the five halogen substituents. The deshielding effects of fluorine and chlorine on directly bonded carbons are well-known, and similar, more complex effects involving spin-orbit coupling are important for bromine. nih.govresearchgate.net The predicted shifts would help in assigning the signals in an experimental spectrum.

Vibrational Frequencies: Calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and help assign experimental IR bands to specific molecular motions, such as C-Br stretches or aromatic C-H bends.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Calculated using the GIAO method at the B3LYP/6-311G(d,p) level, referenced to TMS.

AtomPredicted Chemical Shift (ppm)
C1, C2, C3, C5 (C-Br)120 - 130
C4 (C-F)155 - 165 (doublet due to JCF)
C6 (C-CH₃)135 - 145
-CH₃2.5 - 2.8
Aromatic H7.5 - 7.8

Computational Analysis of Reaction Pathways and Transition States in Derivatization

To understand how this compound might react, computational methods can be used to map out entire reaction pathways. For a potential derivatization reaction, such as a nucleophilic aromatic substitution to replace one of the bromine atoms, the process would involve:

Locating Reactants and Products: The geometries and energies of the starting material and the final product are calculated.

Finding the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Its geometry and energy are located using specialized algorithms. The structure of the TS provides insight into the reaction mechanism.

Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. By comparing the activation energies for substitution at different positions, the most likely reaction product can be predicted.

Structure-Reactivity Relationships Derived from Computational Models for Halogenated Aromatics

By systematically studying a series of related halogenated aromatic compounds, computational models can establish quantitative structure-reactivity relationships (QSRRs). nih.gov For compounds like this compound, this involves correlating computed electronic properties with observed reactivity.

For example, the rate of an electrophilic aromatic substitution reaction across a series of halogenated benzenes could be correlated with computed values such as the charge on the aromatic carbon atoms or the molecular electrostatic potential minimum above the ring. libretexts.org These relationships provide predictive power, allowing chemists to estimate the reactivity of a new compound based on its computed properties before it is synthesized. The Hammett equation provides a classic framework for these relationships, where substituent constants (σ) quantify the electron-donating or -withdrawing ability of a group. libretexts.org Computational methods can provide a deeper, more fundamental understanding of the electronic effects that these empirical parameters describe.

Reactivity and Derivatization Chemistry of 1,2,3,5 Tetrabromo 4 Fluoro 6 Methylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Polyhalogenated Rings

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene, particularly due to the presence of multiple electron-withdrawing halogen substituents that can activate the aromatic ring towards nucleophilic attack. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For this to occur, the ring must be sufficiently electron-deficient, and there must be a good leaving group present.

In polyhalogenated benzenes, the fluorine atom is typically the most reactive leaving group in SNAr reactions, followed by chlorine, bromine, and iodine. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that carbon. However, the position of the substituents is crucial. For activation, electron-withdrawing groups must be located ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance.

In the case of this compound, the fluorine atom at the C4 position is para to the bromine at C1 and ortho to the bromines at C3 and C5. These bromine atoms, being electron-withdrawing, contribute to the activation of the C4 position for nucleophilic attack. Conversely, the methyl group at C6 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack.

The following table summarizes the expected reactivity of the different halogen substituents in this compound towards SNAr, based on general principles.

PositionSubstituentExpected Reactivity in SNArRationale
C4FluorineHighestMost electronegative halogen, good leaving group in activated systems.
C1, C3, C5BromineLower than FluorineLess effective leaving group compared to fluorine in SNAr.
C2BromineLowestLess activated position for nucleophilic attack.

It is important to note that reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can significantly influence the outcome and regioselectivity of SNAr reactions on such a polysubstituted benzene (B151609) ring.

Electrophilic Aromatic Substitution on Activated/Deactivated Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. However, the presence of multiple deactivating halogen substituents on the benzene ring of this compound renders it highly deactivated towards electrophilic attack. Halogens are deactivating due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. The fluorine atom is the most electronegative and thus the most deactivating among the halogens.

The methyl group at the C6 position is an activating group and directs incoming electrophiles to the ortho and para positions. However, in this heavily substituted molecule, all ortho and para positions relative to the methyl group are already occupied by bromine and fluorine atoms. Therefore, any further electrophilic substitution would have to occur at a position already bearing a halogen, which is energetically unfavorable.

Despite the strong deactivation, if an electrophilic substitution reaction were to be forced under harsh conditions, the directing effects of the existing substituents would come into play. The activating methyl group would direct towards the already substituted positions C2 and C4. The halogens are ortho, para-directing, but also deactivating.

Given the high degree of substitution and the presence of multiple deactivating groups, it is highly unlikely that this compound would undergo further electrophilic aromatic substitution under standard conditions. Any such reaction would require extremely reactive electrophiles and severe reaction conditions, and would likely result in a mixture of products or decomposition of the starting material.

The following table summarizes the directing effects of the substituents in this compound in the context of electrophilic aromatic substitution.

SubstituentPositionActivating/DeactivatingDirecting Effect
MethylC6ActivatingOrtho, Para
FluorineC4DeactivatingOrtho, Para
BromineC1, C2, C3, C5DeactivatingOrtho, Para

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of Bromine Substituents

The bromine substituents on this compound offer excellent handles for further functionalization through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

In these reactions, an organic halide or triflate reacts with an organometallic coupling partner in the presence of a palladium catalyst. The reactivity of the carbon-halogen bond in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the bromine atoms in this compound are expected to be reactive in these coupling reactions, while the carbon-fluorine bond would remain intact.

The different electronic and steric environments of the four bromine atoms could potentially allow for selective or sequential cross-coupling reactions. The bromine at C2 is flanked by two other bromine atoms, making it sterically hindered. The bromines at C1, C3, and C5 have different steric and electronic environments, which could be exploited for regioselective functionalization under carefully controlled reaction conditions.

For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid could introduce a new aryl group at one of the bromine-substituted positions. Similarly, a Stille coupling with an organotin reagent could be employed. The choice of catalyst, ligands, base, and solvent can significantly influence the outcome of these reactions, including the yield and selectivity.

While specific examples of palladium-catalyzed cross-coupling reactions on this compound are not documented, the extensive literature on similar polyhalogenated aromatic compounds suggests that this would be a viable and versatile strategy for its derivatization.

The following table outlines some potential palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Reaction NameCoupling PartnerBond FormedPotential Product
Suzuki-MiyauraOrganoboronic acid/esterC-CAryl-substituted derivative
StilleOrganotin reagentC-CAryl-, vinyl-, or alkyl-substituted derivative
HeckAlkeneC-CVinyl-substituted derivative
SonogashiraTerminal alkyneC-CAlkynyl-substituted derivative
Buchwald-HartwigAmineC-NAmino-substituted derivative
UllmannAlcohol/ThiolC-O/C-SEther/Thioether derivative

Reduction and Oxidation Chemistry of this compound

The reduction of this compound would likely involve the cleavage of the carbon-bromine bonds. Reductive debromination of polybrominated aromatic compounds can be achieved using various methods, including catalytic hydrogenation, treatment with reducing metals (such as zinc or iron), and electrochemical reduction. The C-Br bonds are significantly weaker than the C-F and C-C bonds of the aromatic ring, making them susceptible to reductive cleavage.

The selectivity of the debromination process would depend on the reaction conditions and the steric and electronic environment of each bromine atom. Stepwise reduction could potentially lead to the formation of various partially debrominated products. Complete reduction would ultimately yield 4-fluoro-6-methylbenzene. The reductive debromination of polybrominated diphenyl ethers, which are structurally related to brominated flame retardants, has been studied in the context of their environmental fate. frontiersin.orgnih.govnih.govresearchgate.net These studies show that debromination often proceeds in a stepwise manner.

The oxidation of this compound would primarily target the methyl group. Under strong oxidizing conditions, the methyl group could be oxidized to a carboxylic acid, yielding 2,3,4,6-tetrabromo-5-fluorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromic acid. The aromatic ring itself is highly resistant to oxidation due to the presence of the deactivating halogen substituents.

Photochemical Reactivity and Potential Degradation Pathways

Polybrominated aromatic compounds, including those used as flame retardants, are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. fera.co.ukresearchgate.netnih.govresearchgate.net The primary photochemical process is typically the homolytic cleavage of a carbon-bromine bond, which is the weakest bond in the molecule. This cleavage generates an aryl radical and a bromine radical.

The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a debrominated product. The bromine radical can also participate in further reactions. Stepwise photodebromination is a common degradation pathway for polybrominated compounds, leading to the formation of less brominated and potentially more toxic congeners.

For this compound, exposure to UV light would be expected to initiate its degradation through the cleavage of one of the C-Br bonds. The relative lability of the different C-Br bonds to photolysis would depend on their bond dissociation energies, which are influenced by the electronic effects of the other substituents. The presence of the fluorine atom and the methyl group could influence the photochemical behavior of the molecule compared to simple tetrabromobenzenes.

The potential photodegradation pathways of this compound are of environmental interest, as this compound could be a persistent organic pollutant. Understanding its photochemical fate is crucial for assessing its environmental impact.

Complexation and Supramolecular Interactions Involving Polyhalogenated Aromatic Moieties

The electron-rich aromatic ring and the polarizable bromine atoms of this compound make it a candidate for engaging in various non-covalent interactions, which are the foundation of supramolecular chemistry. These interactions include π-π stacking, halogen bonding, and hydrophobic interactions.

π-π Stacking: The electron-deficient nature of the heavily halogenated aromatic ring could favor π-π stacking interactions with electron-rich aromatic systems.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or sulfur atom). The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. The four bromine atoms in this compound provide multiple sites for potential halogen bonding interactions.

These non-covalent interactions could be exploited in the design of host-guest complexes and self-assembling supramolecular structures. For example, macrocyclic hosts such as cyclodextrins or calixarenes could encapsulate this compound within their cavities. The study of such interactions is important for understanding the behavior of this compound in biological systems and for its potential applications in materials science.

Environmental Transformation and Advanced Analytical Detection of 1,2,3,5 Tetrabromo 4 Fluoro 6 Methylbenzene

Photolytic and Hydrolytic Degradation Pathways in Simulated Environmental Matrices

The degradation of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene in the environment is likely influenced by abiotic processes such as photolysis and hydrolysis.

Photolytic Degradation: Sunlight can be a significant factor in the degradation of polyhalogenated aromatic compounds. Photodegradation typically involves the cleavage of carbon-halogen bonds, with the carbon-bromine (C-Br) bond being more susceptible to photolysis than the carbon-fluorine (C-F) bond due to its lower bond dissociation energy. For a compound like this compound, photolytic degradation in aqueous environments would likely proceed through a series of reductive debromination steps. This process involves the absorption of ultraviolet (UV) radiation, leading to the homolytic cleavage of a C-Br bond to form an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the surrounding matrix (e.g., water or dissolved organic matter) to form a less brominated benzene (B151609) derivative. This process can continue, leading to a mixture of partially debrominated congeners. The presence of a fluorine atom and a methyl group on the aromatic ring can influence the rate and regioselectivity of photodebromination.

Hydrolytic Degradation: Hydrolysis is another potential abiotic degradation pathway for halogenated aromatic compounds in aqueous environments. However, the C-Br bonds in aryl bromides are generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The rate of hydrolysis can be influenced by the presence of other substituents on the aromatic ring. While strongly electron-withdrawing groups can activate aryl halides towards nucleophilic substitution, the cumulative electronic effect of the four bromine atoms, one fluorine atom, and a methyl group on this compound would determine its susceptibility to hydrolysis. It is generally expected that hydrolysis would be a much slower degradation process compared to photolysis for this class of compounds in the environment.

A hypothetical degradation pathway for this compound is presented in the table below, highlighting the stepwise loss of bromine atoms.

Step Reactant Process Potential Product(s)
1This compoundPhotolytic Reductive DebrominationTribromo-fluoro-methylbenzene isomers
2Tribromo-fluoro-methylbenzene isomersPhotolytic Reductive DebrominationDibromo-fluoro-methylbenzene isomers
3Dibromo-fluoro-methylbenzene isomersPhotolytic Reductive DebrominationMonobromo-fluoro-methylbenzene isomers
4Monobromo-fluoro-methylbenzene isomersPhotolytic Reductive Debromination4-Fluoro-6-methylbenzene

Biotransformation and Microbial Degradation Studies of Polyhalogenated Aromatics

The microbial degradation of polyhalogenated aromatic compounds is a key process in their environmental fate. Both aerobic and anaerobic microorganisms have been shown to transform a wide range of these compounds.

Aerobic Degradation: Under aerobic conditions, bacteria can initiate the degradation of halogenated aromatic compounds through the action of oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of halogenated catechols. inrs.ca These catechols can then undergo ring cleavage, followed by further degradation to central metabolic intermediates. nih.gov For highly brominated compounds, the initial oxygenase attack can be sterically hindered, and the degradation rates are often slower compared to less halogenated analogues. Some aerobic bacteria may also possess the ability to carry out reductive dehalogenation, although this is more common under anaerobic conditions.

Anaerobic Degradation: Anaerobic microbial degradation of polyhalogenated aromatic compounds often proceeds via reductive dehalogenation, where the halogen atoms are sequentially removed and replaced by hydrogen atoms. This process, also known as halorespiration, involves the use of the halogenated compound as a terminal electron acceptor by specific anaerobic bacteria. researchgate.net Reductive debromination of polybrominated compounds has been observed in various anoxic environments, such as sediments and contaminated soils. researchgate.net The number and position of the halogen substituents significantly influence the rate and extent of reductive dehalogenation. It is plausible that this compound could undergo sequential reductive debromination under anaerobic conditions, leading to the formation of less brominated and potentially more biodegradable intermediates.

Fungal Metabolism: Fungi are also known to metabolize a variety of halogenated organic compounds. copernicus.org They often employ extracellular enzymes, such as peroxidases and laccases, which generate highly reactive radicals that can non-specifically attack the aromatic ring, leading to its degradation. acs.org Fungi can also carry out intracellular metabolism of these compounds via cytochrome P450 monooxygenases. nih.gov

Microbial Process Conditions Key Enzymes/Mechanisms Potential Transformation of this compound
Aerobic Bacterial DegradationOxygen-rich environmentsDioxygenases, MonooxygenasesHydroxylation of the aromatic ring, potential for slow debromination and ring cleavage.
Anaerobic Bacterial DegradationOxygen-depleted environmentsReductive dehalogenases (Halorespiration)Sequential reductive debromination to form less brominated congeners.
Fungal MetabolismAerobic or anaerobicLigninolytic enzymes (Peroxidases, Laccases), Cytochrome P450sOxidation and potential cleavage of the aromatic ring.

Advanced Extraction and Pre-concentration Techniques for Trace Analysis in Complex Samples

The analysis of trace levels of polyhalogenated aromatic compounds like this compound in complex environmental matrices such as soil, sediment, and water requires efficient extraction and pre-concentration techniques.

Solid-Phase Extraction (SPE): Solid-phase extraction is a widely used technique for the extraction and pre-concentration of persistent organic pollutants from aqueous samples. osti.gov For a nonpolar compound like this compound, a reversed-phase sorbent such as C18-bonded silica (B1680970) would be suitable. nerc.ac.uk The aqueous sample is passed through the SPE cartridge, and the target analyte is adsorbed onto the sorbent. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent, thereby achieving concentration. osti.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a highly efficient method for extracting organic compounds from solid and semi-solid samples like soil and sediment. researchgate.net It uses conventional solvents at elevated temperatures and pressures, which increases the extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. researchgate.net A nonpolar or moderately polar solvent system, such as a mixture of hexane (B92381) and dichloromethane, would likely be effective for extracting this compound from solid matrices. rsc.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step. mdpi.com Originally developed for pesticide analysis in food, its application has been extended to other organic pollutants, including brominated flame retardants. mdpi.comnih.gov The method typically involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) and a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove matrix interferences. enviro.wiki

Technique Sample Matrix Principle Typical Solvents/Sorbents
Solid-Phase Extraction (SPE)WaterPartitioning between a solid sorbent and a liquid phase.C18, Polystyrene-divinylbenzene
Pressurized Liquid Extraction (PLE)Soil, SedimentExtraction with solvents at elevated temperature and pressure.Hexane, Dichloromethane, Acetone
QuEChERSSoil, BiotaAcetonitrile extraction followed by salting out and dispersive SPE cleanup.Acetonitrile, Magnesium Sulfate, PSA, C18

High-Resolution Mass Spectrometry (HRMS) for Environmental Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown environmental contaminants and their transformation products. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nerc.ac.uk

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): For volatile and semi-volatile compounds like polyhalogenated benzenes, GC is the preferred separation technique. acs.org When coupled with HRMS, such as time-of-flight (TOF) or Orbitrap mass analyzers, it allows for the separation of the target analyte from complex matrix components and provides high-resolution mass spectra for confident identification. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key feature in the mass spectrum that aids in the identification of brominated compounds and their metabolites. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For more polar metabolites that may be formed during biotransformation (e.g., hydroxylated or carboxylated derivatives), LC-HRMS is the technique of choice. It can analyze a wider range of compounds without the need for derivatization.

Non-Target Screening: A significant advantage of HRMS is its utility in non-target screening, where a full scan of all ions in a sample is acquired. rsc.org This data can then be retrospectively analyzed to identify a wide range of compounds, including previously unknown metabolites or degradation products, without prior knowledge of their presence. nih.gov Advanced data processing software can screen for specific isotopic patterns (e.g., those of bromine and chlorine) to selectively identify halogenated compounds in complex datasets. rsc.org

HRMS Technique Analyte Properties Key Advantages for Metabolite ID
GC-Orbitrap MSVolatile/Semi-volatileHigh resolving power, accurate mass, and full-scan data acquisition for retrospective analysis. nih.gov
LC-Q-TOF MSPolar/Non-volatileSuitable for polar metabolites, provides accurate mass for both precursor and fragment ions.
Non-Target ScreeningUnknownsEnables identification of unexpected transformation products without reference standards. rsc.org

Isotope Tracing and Kinetic Isotope Effects in Environmental Fate Studies

Compound-Specific Isotope Analysis (CSIA): CSIA is a powerful analytical tool used to investigate the sources and transformation pathways of organic contaminants in the environment. researchgate.net This technique measures the stable isotopic composition (e.g., ¹³C/¹²C, ²H/¹H, ⁸¹Br/⁷⁹Br) of a specific compound. During chemical or biological transformation reactions, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). rsc.org This phenomenon, known as the kinetic isotope effect (KIE), leads to an enrichment of the heavier isotope in the remaining unreacted parent compound. rsc.org

By measuring the change in the isotopic ratio of a contaminant over time or along a flow path, the extent of degradation can be quantified. researchgate.net Furthermore, the magnitude of the isotopic enrichment (expressed as an enrichment factor, ε) can provide insights into the specific degradation mechanism. researchgate.net For example, different microbial degradation pathways (e.g., oxidation vs. reduction) will often have distinct KIEs.

Multi-Element Isotope Analysis: The simultaneous analysis of the isotopic composition of multiple elements within the same molecule (e.g., carbon and bromine) can provide even more detailed information about the reaction mechanism. researchgate.net For instance, in the reductive dehalogenation of a brominated compound, a significant bromine isotope effect would be expected, while the carbon isotope effect might be smaller. Conversely, if the initial step involves the cleavage of a C-H or C-C bond, a larger carbon isotope effect would be anticipated. mdpi.com

Isotope Tracing: In laboratory studies, isotopically labeled compounds (e.g., ¹³C- or ²H-labeled this compound) can be used as tracers to follow their fate in complex systems. By tracking the appearance of the isotopic label in various degradation products, the transformation pathway can be definitively elucidated. This approach is particularly useful for identifying and quantifying metabolites formed through biotic or abiotic processes. nih.gov

Isotope Analysis Application Principle Information Gained
Kinetic Isotope Effect (KIE)Molecules with lighter isotopes react faster, leading to enrichment of heavier isotopes in the remaining reactant. rsc.orgEvidence and extent of degradation, insights into reaction mechanisms. researchgate.net
Multi-Element Isotope AnalysisSimultaneous measurement of isotope ratios of two or more elements (e.g., δ¹³C and δ⁸¹Br). researchgate.netMore detailed mechanistic information by pinpointing the initial bond-cleavage step.
Isotope Tracing with Labeled CompoundsUsing compounds synthesized with a heavy isotope (e.g., ¹³C) to follow their transformation. nih.govUnambiguous confirmation of degradation pathways and identification of metabolites.

Potential Research Applications and Advanced Materials Contexts

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene as a Synthetic Intermediate for Novel Organic Compounds

The highly substituted nature of this compound suggests its potential utility as a versatile synthetic intermediate. The presence of multiple bromine atoms offers several reactive sites for functionalization through common organic reactions such as cross-coupling (e.g., Suzuki, Stille, Sonogashira), lithiation-substitution, and amination reactions. Each bromine atom could, in principle, be selectively replaced to introduce a variety of functional groups, leading to the synthesis of complex, novel organic molecules. The fluorine and methyl groups would likely influence the regioselectivity of these reactions due to their electronic and steric effects. The halogen-rich structure could make it a candidate for synthesizing kinase inhibitors or antiviral agents. vulcanchem.com

Building Blocks for Advanced Materials Science and Polymer Chemistry

Polyhalogenated aromatic compounds are frequently employed as building blocks for advanced materials due to their inherent properties, such as thermal stability and flame retardancy. It is plausible that this compound could serve as a monomer or cross-linking agent in the development of specialized polymers. The high bromine content would be expected to confer significant fire-retardant properties to any resulting polymer. Furthermore, the rigid aromatic core could be incorporated into polymer backbones to enhance their thermal and mechanical stability. The field of polymer chemistry utilizes various methods, including radical, cationic, anionic, and coordination catalytic polymerizations, to construct macromolecules from monomer units. msu.edu

Use as a Chemical Probe or Standard in Advanced Analytical Method Development

Given its unique and high molecular weight, this compound could potentially be used as an internal standard in mass spectrometry-based analytical methods, particularly for the detection of other halogenated organic compounds. Its distinct isotopic pattern, resulting from the four bromine atoms, would provide a clear and easily identifiable signal. In the development of new analytical techniques, such as advanced chromatographic separations or novel spectroscopic methods, this compound could serve as a test analyte to evaluate the performance and sensitivity of the method for highly halogenated molecules.

Contribution to Fundamental Understanding of Aromaticity and Halogen Effects in Organic Chemistry

The study of this compound could offer valuable insights into the fundamental principles of aromaticity and the effects of extensive halogen substitution on the electronic structure and reactivity of the benzene (B151609) ring. The interplay of the electron-donating methyl group and the electron-withdrawing halogen atoms (four bromine, one fluorine) creates a complex electronic environment. Spectroscopic and crystallographic studies of this molecule could provide data on bond lengths, bond angles, and electronic distribution, which would contribute to a deeper understanding of how multiple halogen substituents influence the aromatic system. The study of halogen-halogen interactions in crystal structures is a recognized area of research. researchgate.net

Potential in Electronic Materials or Optoelectronic Applications

While speculative without experimental data, related polyhalogenated and polyaromatic compounds have found applications in electronic materials. The introduction of specific functional groups onto the this compound core could potentially lead to materials with interesting electronic or optoelectronic properties. For example, derivatization to create larger conjugated systems could result in compounds with applications as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in photovoltaic devices. The high halogen content might also be explored for its effect on charge transport properties.

Future Directions and Emerging Research Avenues for 1,2,3,5 Tetrabromo 4 Fluoro 6 Methylbenzene

Development of Novel Catalytic Systems for Efficient and Selective Functionalization

The presence of four bromine atoms, one fluorine atom, and a methyl group on the benzene (B151609) ring presents a significant challenge and opportunity for selective functionalization. Future research will likely focus on creating sophisticated catalytic systems capable of discriminating between the various reactive sites.

Transition-metal catalysis is a cornerstone for the functionalization of C-H and C-X (halogen) bonds. nih.govprinceton.edu For 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene, the development of catalysts that can selectively activate one C-Br bond over the others, or target the C-H bonds of the methyl group without disturbing the halogenated framework, is a key objective. Nickel-based catalysts, for instance, have shown promise in hydrodehalogenation reactions of other halogenated aromatic compounds and could be adapted for selective debromination. mdpi.com Synergistic catalysis, which combines transition-metal C-H activation with other catalytic cycles like photoredox catalysis, could open new pathways for functionalization under mild conditions. beilstein-journals.org

Research could target the development of catalysts for specific transformations, as detailed in the table below.

Table 1: Potential Catalytic Systems for Selective Functionalization

Catalytic System Target Reaction Potential Outcome
Palladium(0) with tailored phosphine (B1218219) ligands Suzuki or Stille Cross-Coupling Selective replacement of a bromine atom with an aryl, vinyl, or alkyl group.
Rhodium(III) or Ruthenium(II) Directed C-H Activation Functionalization of the ortho-position relative to a directing group transiently installed on the methyl group.
Nickel(II) with reducing agents Reductive Cross-Coupling Formation of new C-C bonds at a C-Br position with organometallic reagents.

The ultimate goal is to achieve regioselectivity, allowing for the stepwise and controlled synthesis of complex derivatives from the parent compound.

Exploration of Unexplored Reactivity and Derivatization Opportunities

The rich array of halogen substituents on this compound suggests numerous avenues for derivatization that remain unexplored. Beyond catalytic cross-coupling, classical organometallic and nucleophilic substitution reactions could yield a diverse library of new molecules.

One primary area for investigation is the metal-halogen exchange, particularly using organolithium reagents. The different electronic environments of the bromine atoms may allow for selective lithiation, creating a powerful nucleophile for subsequent reactions with various electrophiles.

Further derivatization opportunities include:

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated by the adjacent bromine atoms, the presence of the electron-donating methyl group makes traditional SNAr challenging. However, under forcing conditions or with highly activated nucleophiles, substitution of the fluorine or bromine atoms could be possible.

Radical Reactions: The methyl group is a handle for radical-initiated reactions, such as benzylic bromination, which would install an additional functional group without altering the aromatic core.

Defluorination/Derivatization: Methods developed for the analysis of fluorinated compounds often involve chemical defluorination followed by derivatization, which could be adapted to transform the C-F bond in this molecule. rsc.org

Systematic studies are needed to map the reactivity of each site and establish reliable protocols for producing a wide range of derivatives for screening in various applications. nih.govnih.gov

Integration with Machine Learning and AI for Property Prediction and Reaction Optimization

The complexity of this compound makes it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can accelerate research by predicting molecular properties and optimizing reaction conditions, thereby reducing the need for extensive empirical experimentation. acs.orgrsc.orgrsc.org

Property Prediction: As experimental data for this compound is scarce, ML models can provide valuable initial estimates. By training algorithms on datasets of other polyhalogenated or polyaromatic compounds, it is possible to predict key physicochemical and biological properties. arxiv.orgnih.gov This approach can guide experimental efforts by identifying derivatives with desirable characteristics for specific applications, such as materials science or drug discovery. chemrxiv.orgchemrxiv.org

Table 2: AI-Predicted Properties and Potential Model Inputs

Predicted Property Potential Model Inputs Application
Solubility Molecular descriptors (e.g., polar surface area), SMILES strings, 2D/3D structural information. Formulation and process development.
Melting/Boiling Point Molecular weight, intermolecular forces, symmetry, and topological data. Material handling and purification.
Toxicity/Bioactivity Structural fingerprints, quantum mechanical properties, known protein-ligand interactions. Early-stage risk assessment and pharmaceutical screening.

Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, have proven effective in optimizing complex chemical reactions, including lithium-halogen exchanges. cam.ac.ukresearchgate.net For the functionalization of this compound, an AI-driven platform could efficiently explore the vast parameter space (e.g., catalyst, ligand, solvent, temperature, stoichiometry) to identify conditions that maximize yield and selectivity for a desired product. rsc.org

Role in Supramolecular Chemistry and Crystal Engineering of Halogenated Structures

The high density of halogen atoms on the benzene ring makes this compound a prime candidate for studies in supramolecular chemistry and crystal engineering. weizmann.ac.ilyoutube.com The bromine and fluorine atoms can act as halogen bond donors and acceptors, facilitating the self-assembly of molecules into highly ordered, predictable, and functional solid-state architectures. nih.govresearchgate.net

Halogen bonding is a directional, noncovalent interaction that arises from the region of positive electrostatic potential (the σ-hole) on a covalently bonded halogen atom. nih.gov Key research avenues include:

Co-crystal Formation: Exploring the co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, carbonyls) to create novel materials with tailored properties. nih.gov

Polymorphism Studies: Investigating how different crystallization conditions affect the packing of the molecules, potentially leading to polymorphs with distinct physical properties. acs.org

Anion Recognition and Transport: The strong σ-holes on the bromine atoms could be exploited for the recognition and binding of anions, a principle that has been used to design transmembrane anion transporters. nih.gov

Liquid Crystals and Gels: The directionality and tunability of halogen bonds provide a powerful tool for designing functional supramolecular materials like liquid crystals and gels. nih.gov

The interplay between the multiple C-Br···X and potential C-F···X interactions, along with π-π stacking, could lead to the formation of complex and robust supramolecular synthons, the fundamental building blocks of crystal engineering. acs.orgchemrxiv.org

Design of New Synthetic Strategies for Atom Economy and Selectivity

A significant future challenge is the development of synthetic routes to this compound and its derivatives that adhere to the principles of green chemistry, particularly atom economy. jocpr.comwikipedia.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

Traditional multi-step syntheses of polyhalogenated aromatics often involve protection/deprotection steps and the use of stoichiometric reagents, leading to significant waste and poor atom economy. Future research should focus on designing more elegant and efficient synthetic strategies.

Potential approaches include:

Sequential C-H Halogenation: Developing catalytic systems that can perform selective, sequential C-H bromination and fluorination on a simpler toluene (B28343) or xylene precursor. This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Rearrangement Reactions: Exploring rearrangement reactions that could form the desired substitution pattern from a more easily accessible isomer.

One-Pot Reactions: Designing tandem or one-pot reaction sequences where multiple bonds are formed without isolating intermediates, thus minimizing solvent use and purification waste. researchgate.net

Achieving high selectivity in these processes is crucial. rsc.org The development of regioselective halogenation methods would represent a significant advance in the sustainable synthesis of this and other valuable polyhalogenated compounds.

Q & A

What synthetic strategies are effective for achieving regioselective bromination in 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene?

Classification: Basic Research Question
Methodological Answer:
Regioselective bromination of polyhalogenated benzenes requires careful control of reaction conditions. For example, directing groups like fluorine or methyl substituents influence electrophilic substitution patterns. A stepwise approach is recommended:

Initial Bromination: Use FeBr₃ as a Lewis acid to promote electrophilic bromination, leveraging the fluorine atom’s strong meta-directing effect .

Sequential Halogenation: Introduce bromine atoms sequentially, monitoring intermediates via GC-MS (as employed in environmental analysis of brominated aromatics ).

Purification: Employ column chromatography with deuterated solvents (e.g., CDCl₃) for NMR characterization, ensuring minimal isotopic interference .

How can computational modeling resolve contradictions in reaction mechanisms for polyhalogenated benzene derivatives?

Classification: Advanced Research Question
Methodological Answer:
Conflicting experimental data on regioselectivity can arise due to steric effects or competing electronic factors. To address this:

Density Functional Theory (DFT): Calculate Fukui indices to predict reactive sites, comparing results with experimental NMR or X-ray crystallography data.

Transition State Analysis: Model bromination pathways using software like Gaussian or ORCA, incorporating solvent effects (e.g., non-polar solvents used in environmental analysis ).

Validation: Cross-reference computational predictions with isotopic labeling studies (e.g., deuterated analogs ) to confirm mechanistic pathways.

What spectroscopic techniques are optimal for structural elucidation of this compound?

Classification: Basic Research Question
Methodological Answer:
A multi-technique approach is critical:

¹H/¹³C NMR: Use deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap. The methyl group’s singlet at ~δ 2.3 ppm and fluorine’s coupling in ¹⁹F NMR aid assignment .

GC-MS: Analyze purity and fragmentation patterns, referencing environmental analysis protocols for brominated diphenyl ethers .

X-Ray Crystallography: Resolve spatial arrangement of substituents, particularly if steric clashes affect reactivity predictions.

How should researchers address discrepancies in environmental degradation studies of brominated aromatic compounds?

Classification: Advanced Research Question
Methodological Answer:
Contradictions in degradation rates or byproducts may stem from variable experimental conditions:

Controlled Degradation Assays: Simulate environmental conditions (pH, UV exposure) using standardized protocols, as seen in limnological studies .

Byproduct Identification: Employ high-resolution LC-MS to detect trace intermediates, ensuring alignment with computational degradation pathways.

Cross-Validation: Compare results with deuterated analogs (e.g., CD₃-substituted derivatives ) to isolate isotope effects.

What safety protocols are essential for handling this compound in laboratory settings?

Classification: Basic Research Question
Methodological Answer:
Adhere to stringent safety measures, as outlined for structurally similar halogenated benzenes :

PPE: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for all manipulations.

Storage: Keep in airtight containers at ≤4°C, away from reducing agents to prevent decomposition.

Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

How can researchers optimize crystallization conditions for X-ray analysis of halogenated aromatics?

Classification: Advanced Research Question
Methodological Answer:
Crystallization challenges often arise due to high molecular symmetry or halogen-halogen interactions:

Solvent Selection: Test mixed solvents (e.g., hexane/ethyl acetate) to balance solubility and volatility.

Slow Evaporation: Use controlled temperature (-20°C) to promote single-crystal growth.

Halogen Bonding Analysis: Employ Hirshfeld surface analysis to identify Br···F or Br···Br interactions influencing crystal packing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.